molecular formula C9H6N2O4 B2773059 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid CAS No. 1821028-80-1

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B2773059
CAS No.: 1821028-80-1
M. Wt: 206.157
InChI Key: FDJXVHKCNJIHTB-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is known for its unique structure, which includes a quinazoline core with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.

Major Products Formed

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the keto and carboxylic acid groups.

    2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.

    6-Carboxyquinazoline: Similar structure but without the keto groups.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXVHKCNJIHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821028-80-1
Record name 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
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